3-Oxocyclobutyl pivalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

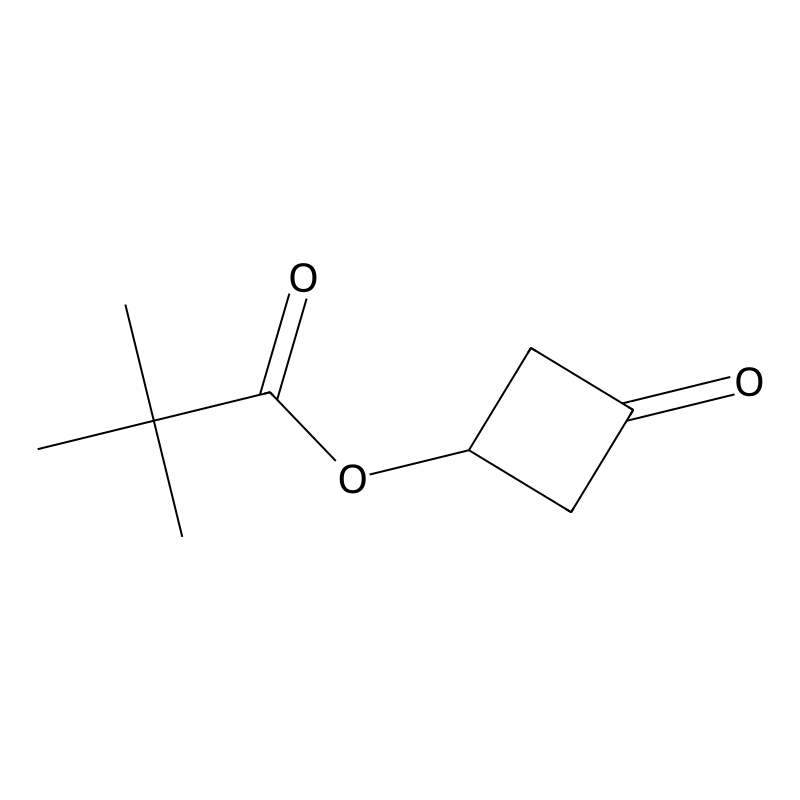

3-Oxocyclobutyl pivalate is an organic compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. It features a cyclobutyl ring substituted with a keto group (3-oxo) and is esterified with pivalic acid. The structure of this compound includes a four-membered cyclobutane ring, which contributes to its unique properties and reactivity. Its chemical identity is further established by its CAS number, 1071194-23-4, and it is recognized in various chemical databases such as PubChem and Ambeed .

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 3-oxocyclobutanol and pivalic acid.

- Reduction: It can be reduced using sodium tetrahydroborate in ethanol, resulting in the formation of alcohol derivatives.

- Acylation: The compound can also participate in nucleophilic acyl substitution reactions, where it reacts with nucleophiles such as amines to form amides.

The synthesis of 3-oxocyclobutyl pivalate can be achieved through various methods:

- Direct Esterification: This involves the reaction of pivalic acid with 3-oxocyclobutanol under acidic conditions.

- Reduction of Ketones: As noted, the reduction of 3-oxocyclobutyl 2,2-dimethylpropanoate using sodium tetrahydroborate in ethanol at low temperatures can yield this compound.

- Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving pivaloyl chloride and cyclobutanol derivatives.

3-Oxocyclobutyl pivalate has potential applications in various fields:

- Pharmaceuticals: As a building block for drug synthesis due to its unique structural characteristics.

- Chemical Research: It serves as an intermediate in organic synthesis, particularly in developing new compounds with desired biological activities.

- Material Science: Its properties may be explored for use in polymer chemistry or as a plasticizer.

Similar compounds include:

- Pivalic Acid (2,2-Dimethylpropanoic Acid):

- Structure: Simple carboxylic acid.

- Unique Feature: Acts as a precursor for many esters.

- Cyclobutanol:

- Structure: Alcohol derivative of cyclobutane.

- Unique Feature: Provides different reactivity patterns compared to ketones.

- Cyclopentanone:

- Structure: Five-membered cyclic ketone.

- Unique Feature: Exhibits different ring strain and reactivity due to larger ring size.

- Pivaloyl Chloride:

- Structure: Acid chloride derivative of pivalic acid.

- Unique Feature: Highly reactive towards nucleophiles compared to esters.

Comparison TableCompound Structure Type Unique Features 3-Oxocyclobutyl Pivalate Ester/Ketone Cyclobutane ring with keto group Pivalic Acid Carboxylic Acid Precursor for various esters Cyclobutanol Alcohol Different reactivity compared to ketones Cyclopentanone Ketone Larger ring size affects strain and reactivity Pivaloyl Chloride Acid Chloride Highly reactive towards nucleophiles

| Compound | Structure Type | Unique Features |

|---|---|---|

| 3-Oxocyclobutyl Pivalate | Ester/Ketone | Cyclobutane ring with keto group |

| Pivalic Acid | Carboxylic Acid | Precursor for various esters |

| Cyclobutanol | Alcohol | Different reactivity compared to ketones |

| Cyclopentanone | Ketone | Larger ring size affects strain and reactivity |

| Pivaloyl Chloride | Acid Chloride | Highly reactive towards nucleophiles |

Fundamental Molecular Properties

3-Oxocyclobutyl pivalate exhibits a molecular formula of C₉H₁₄O₃ with a molecular weight of 170.21 g/mol [1] [2]. The compound is characterized by its Chemical Abstracts Service registry number 1071194-23-4, establishing its unique chemical identity in global databases [1] [3] [2]. The systematic IUPAC nomenclature designates this compound as (3-oxocyclobutyl) 2,2-dimethylpropanoate, reflecting the ester linkage between the cyclobutanone moiety and the tertiary carboxylic acid derivative [2].

Thermal Properties and Phase Behavior

The compound exists as a colorless to yellow-brown liquid under standard conditions [4] [5]. Thermodynamic analysis reveals a predicted boiling point of 230.4±33.0°C at 760 mmHg, indicating moderate volatility characteristics [6]. The absence of a reported melting point suggests the compound remains liquid over a broad temperature range under normal atmospheric conditions [3] [7].

The flash point is determined to be 93.4±25.4°C, classifying the compound as a combustible liquid requiring appropriate handling precautions [6]. This relatively high flash point, combined with a vapor pressure of 0.1±0.5 mmHg at 25°C, indicates limited volatility at room temperature, contributing to stability during storage and handling [6].

Density and Physical State Characteristics

3-Oxocyclobutyl pivalate demonstrates a predicted density of 1.1±0.1 g/cm³, slightly exceeding that of water [6]. This density value is consistent with the presence of multiple oxygen atoms and the compact cyclobutane ring structure. The refractive index is calculated at 1.456, providing optical characterization data for analytical identification purposes [6].

| Thermodynamic Property | Value | Units | Conditions |

|---|---|---|---|

| Molecular Weight | 170.21 | g/mol | Standard conditions |

| Boiling Point | 230.4±33.0 | °C | 760 mmHg |

| Flash Point | 93.4±25.4 | °C | Standard pressure |

| Vapor Pressure | 0.1±0.5 | mmHg | 25°C |

| Density | 1.1±0.1 | g/cm³ | Room temperature |

| Refractive Index | 1.456 | - | Standard conditions |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

The structural elucidation of 3-oxocyclobutyl pivalate relies heavily on nuclear magnetic resonance spectroscopy, particularly ¹H and ¹³C Nuclear Magnetic Resonance techniques. The cyclobutane ring system presents characteristic chemical shift patterns due to the ring strain and the electron-withdrawing carbonyl group at the 3-position [8].

The pivalate ester component contributes distinctive spectroscopic signatures through its quaternary carbon center bearing three equivalent methyl groups. This structural feature generates a characteristic singlet in ¹H Nuclear Magnetic Resonance spectroscopy for the nine equivalent methyl protons, typically appearing around 1.2 ppm [8]. The ¹³C Nuclear Magnetic Resonance spectrum exhibits the quaternary carbon of the tert-butyl group as a distinct signal, usually observed between 27-39 ppm [8].

Infrared Spectroscopic Characteristics

Infrared spectroscopy provides definitive functional group identification for 3-oxocyclobutyl pivalate. The compound exhibits characteristic absorption bands corresponding to its constituent functional groups [8].

The carbonyl stretch of the ketone functionality within the cyclobutane ring appears at approximately 1720-1730 cm⁻¹, with the exact frequency influenced by ring strain effects [8] [9]. The ester carbonyl of the pivalate group demonstrates absorption around 1735-1740 cm⁻¹, typically at higher frequency than the ketone due to the electron-withdrawing nature of the oxygen atom [8].

Carbon-hydrogen stretching vibrations appear in the 2850-3000 cm⁻¹ region, with sp³ C-H bonds from the methyl groups and cyclobutane ring contributing to this absorption pattern [8] [9]. The absence of broad O-H stretching bands confirms the ester structure rather than the corresponding carboxylic acid [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 3-oxocyclobutyl pivalate reveals characteristic fragmentation patterns that support structural identification [1]. The molecular ion peak appears at m/z 170, corresponding to the exact molecular weight [1].

Collision cross section measurements provide additional structural information, with predicted values varying based on the ionization method employed [1]. The [M+H]⁺ adduct exhibits a predicted collision cross section of 134.5 Ų, while the [M+Na]⁺ adduct shows 140.4 Ų, reflecting the different gas-phase conformations adopted by these ionic species [1].

Fragmentation typically involves loss of the pivalate group (85 mass units) or the cyclobutanone moiety, generating characteristic fragment ions that confirm the proposed structure [1].

| Spectroscopic Method | Key Absorption/Signal | Assignment | Diagnostic Value |

|---|---|---|---|

| IR Spectroscopy | 1720-1730 cm⁻¹ | Ketone C=O stretch | Ring strain effects |

| IR Spectroscopy | 1735-1740 cm⁻¹ | Ester C=O stretch | Pivalate identification |

| IR Spectroscopy | 2850-3000 cm⁻¹ | sp³ C-H stretches | Aliphatic character |

| Mass Spectrometry | m/z 170 | Molecular ion | Molecular weight confirmation |

| Mass Spectrometry | 134.5 Ų | [M+H]⁺ CCS | Gas-phase structure |

Computational Modeling of Electronic and Geometric Properties

Molecular Descriptor Analysis

Computational chemistry calculations provide extensive insight into the electronic and geometric properties of 3-oxocyclobutyl pivalate. The compound demonstrates an XLogP3-AA value of 1.0, indicating moderate lipophilicity characteristics [2]. Alternative LogP calculations yield values ranging from 0.66 to 1.3072, suggesting reasonable membrane permeability potential [10] [6].

The topological polar surface area measures 43.4 Ų, falling within the range associated with favorable oral bioavailability according to Lipinski's Rule of Five [2]. This relatively low polar surface area reflects the ester functionality as the primary polar component, with the cyclobutanone contributing additional polarity [2].

Hydrogen bonding capacity analysis reveals zero hydrogen bond donors and three hydrogen bond acceptors, corresponding to the three oxygen atoms present in the molecular structure [2]. This hydrogen bonding profile suggests potential for intermolecular interactions with hydrogen bond donating species [2].

Conformational and Geometric Analysis

The rotatable bond count of three indicates limited conformational flexibility, primarily restricted to rotation around the ester linkage and the tert-butyl group orientation [2]. This conformational constraint contributes to the compound's relatively well-defined three-dimensional structure [2].

The heavy atom count of twelve encompasses nine carbon atoms and three oxygen atoms, providing a basis for molecular complexity assessment [2]. The formal charge of zero indicates a neutral molecule under standard conditions, with no permanently charged centers [2].

Complexity analysis yields a value of 204, reflecting the molecular intricacy arising from the combination of ring strain, multiple functional groups, and branched alkyl substitution [2]. This complexity measure provides comparative data for structure-activity relationship studies [2].

Electronic Structure Properties

The exact mass calculation yields 170.094294304 Da, providing high-precision mass spectral correlation data [2]. The monoisotopic mass matches this value, confirming the absence of significant isotopic contributions to the molecular mass [2].

Stereochemical analysis indicates the absence of defined atom stereocenters or bond stereocenters, classifying the compound as achiral [2]. This stereochemical simplicity facilitates synthetic approaches and reduces analytical complexity [2].

The compound's electronic structure reflects the influence of the electron-withdrawing ketone and ester functionalities on the cyclobutane ring system. Computational modeling suggests altered electron density distribution compared to saturated cyclobutane derivatives, with implications for reactivity patterns [2].

| Computational Descriptor | Value | Interpretation | Significance |

|---|---|---|---|

| XLogP3-AA | 1.0 | Moderate lipophilicity | Membrane permeability |

| TPSA | 43.4 Ų | Low polar surface area | Oral bioavailability |

| H-bond Donors | 0 | No donating groups | Limited H-bonding |

| H-bond Acceptors | 3 | Three oxygen atoms | Moderate polarity |

| Rotatable Bonds | 3 | Limited flexibility | Conformational constraint |

| Heavy Atom Count | 12 | Moderate molecular size | Synthetic accessibility |

| Complexity | 204 | Moderate complexity | Structure-activity studies |

| Exact Mass | 170.094294304 Da | High precision mass | Analytical identification |

Synthesis and Reaction Pathway Analysis

The synthetic preparation of 3-oxocyclobutyl pivalate involves a multi-step reaction sequence utilizing zinc metal in diethyl ether at 20°C, followed by treatment with acetic acid and zinc at 0°C [11]. This synthetic approach, documented by Monenschein and colleagues in Bioorganic and Medicinal Chemistry Letters, demonstrates the accessibility of this compound through established organometallic chemistry protocols [11].

The reaction conditions suggest the involvement of organozinc intermediates, which are known for their mild reactivity and functional group tolerance. The temperature control throughout the sequence indicates the sensitivity of intermediate species and the importance of kinetic control in achieving the desired product [11].

The utilization of zinc-mediated chemistry aligns with contemporary trends in green synthesis, as zinc-based reagents generally exhibit lower toxicity profiles compared to other organometallic systems. The sequential reaction design allows for controlled formation of the complex molecular architecture while minimizing side reactions [11].